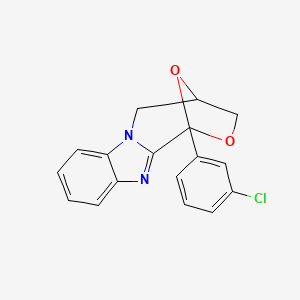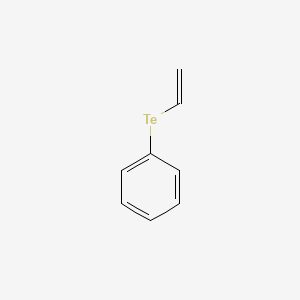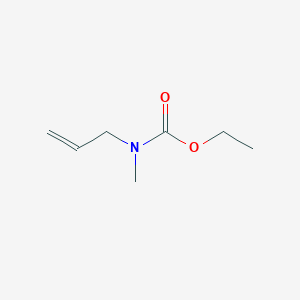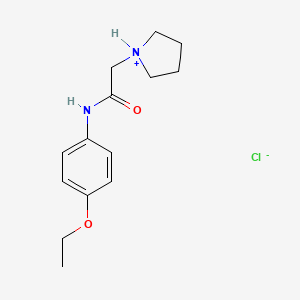
5-Methylheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylheptanenitrile, also known as 5-Methylhexanenitrile, is an organic compound with the molecular formula C7H13N. It is a nitrile, which means it contains a cyano group (-CN) attached to an alkyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methylheptanenitrile undergoes several types of chemical reactions:
Hydrolysis: In the presence of acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride.
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (organomagnesium compounds).
Major Products Formed
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
5-Methylheptanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methylheptanenitrile exerts its effects involves its interaction with molecular targets and pathways. The cyano group (-CN) in the compound is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways depend on the context of its application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
5-Methylhexanenitrile: Another name for 5-Methylheptanenitrile.
Hexanenitrile: A similar nitrile compound with a different alkyl chain length.
Butanenitrile: A shorter-chain nitrile compound.
Uniqueness
This compound is unique due to its specific alkyl chain length and the presence of a methyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from other nitriles with different chain lengths or substituents .
Properties
CAS No. |
79593-83-2 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
5-methylheptanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-8(2)6-4-5-7-9/h8H,3-6H2,1-2H3 |
InChI Key |
HPTYTBBFJDRVHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


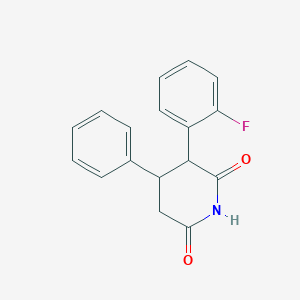
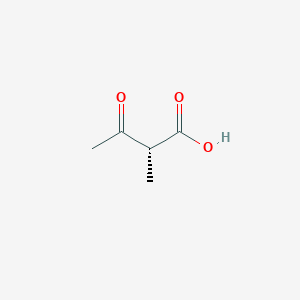
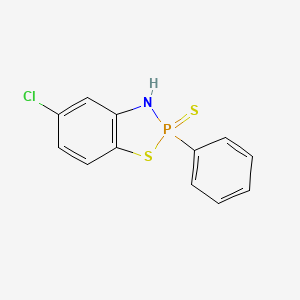
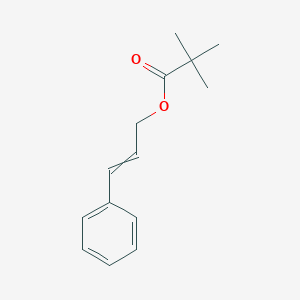
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
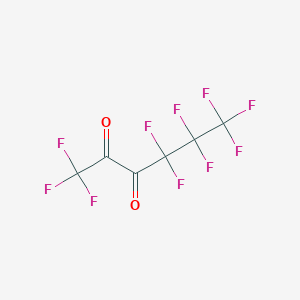

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
